Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-(5-(trifluoromethyl)-2-pyridinyl)-
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Overview
Description
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- typically involves the reaction of 2-(2,5-dimethoxyphenyl)ethylamine with 5-(trifluoromethyl)-2-pyridinecarboxylic acid, followed by the introduction of a thiourea moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl and pyridinyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-phenylethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)-
- Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(2-pyridinyl)-
Uniqueness
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-(5-(trifluoromethyl)-2-pyridinyl)- is unique due to the presence of both the 2,5-dimethoxyphenyl and trifluoromethyl-pyridinyl groups. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
288146-22-5 |
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Molecular Formula |
C17H18F3N3O2S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[2-(2,5-dimethoxyphenyl)ethyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C17H18F3N3O2S/c1-24-13-4-5-14(25-2)11(9-13)7-8-21-16(26)23-15-6-3-12(10-22-15)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
OFWXMNVLFDQHNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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